
3-Fluoro-4-methylbenzaldehyde
Overview
Description
Chemical Identification 3-Fluoro-4-methylbenzaldehyde (CAS No. 177756-62-6) is an aromatic aldehyde with the molecular formula C₈H₇FO. Its structure features a fluorine atom at the 3-position, a methyl group at the 4-position, and an aldehyde functional group on a benzene ring (Fig. 1). This compound is a fluorinated building block used in organic synthesis, particularly in pharmaceutical and agrochemical research .
Preparation Methods
Boron-Mediated Formylation of Substituted Phenols
Reaction Overview
The most documented method, adapted from US Patent 3,780,110, involves a boron oxide–formaldehyde system to introduce the aldehyde group ortho to a phenolic hydroxyl group. While originally developed for 3-fluorosalicylaldehyde, this approach can be modified for 3-fluoro-4-methylbenzaldehyde by starting with 3-fluoro-4-methylphenol (Fig. 1).
Reaction Mechanism
- Boron Complex Formation : 3-Fluoro-4-methylphenol reacts with boron oxide (B₂O₃) in xylene under azeotropic distillation, forming a boron-phenoxide complex. This step removes water, driving the reaction forward.
- Formaldehyde Incorporation : Trioxane (a formaldehyde source) is added, leading to methylolation at the ortho position relative to the hydroxyl group.
- Carbonylation and Acid Work-Up : The intermediate undergoes carbonylation, followed by saponification with base and acidification to yield 3-fluoro-4-methylsalicylaldehyde.
- Dehydroxylation : The phenolic hydroxyl group is removed via catalytic hydrogenation (H₂/Pd-C) or Barton-McCombie deoxygenation to produce this compound.
Optimization Parameters
- Temperature : 90–150°C during formaldehyde addition to minimize resin formation.
- Solvent : Xylene enables azeotropic water removal.
- Yield : The patent reports ~25% yield for 3-fluorosalicylaldehyde; analogous yields are anticipated for the methyl derivative post-optimization.
Oxidation of 3-Fluoro-4-methylbenzyl Alcohol
Synthetic Pathway
This two-step method involves synthesizing 3-fluoro-4-methylbenzyl alcohol followed by selective oxidation to the aldehyde (Fig. 2).
Step 1: Benzyl Alcohol Synthesis
- Friedel-Crafts Alkylation : 3-Fluorotoluene reacts with methyl chloride/AlCl₃ to install the methyl group at position 4.
- Bromination : N-bromosuccinimide (NBS) brominates the benzylic position, yielding 3-fluoro-4-methylbenzyl bromide.
- Reduction : The bromide is reduced to 3-fluoro-4-methylbenzyl alcohol using NaBH₄ or LiAlH₄.
Step 2: Oxidation to Aldehyde
- Mild Oxidants : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol to the aldehyde without over-oxidizing to the carboxylic acid.
- Yield : ~60–70% based on analogous benzyl alcohol oxidations.
Directed Metalation and Formylation
Directed Ortho-Metalation (DoM)
A directed metalation strategy uses a functional group to guide lithiation to the desired position, followed by formylation (Fig. 3).
Procedure
- Directing Group Installation : A methoxy group at position 2 directs lithiation to position 1.
- Lithiation-Formylation : Treatment with LDA (lithium diisopropylamide) and DMF (as a formyl source) yields this compound after deprotection.
Challenges
- Fluorine’s electron-withdrawing effect may hinder lithiation.
- Competing side reactions require low temperatures (-78°C) and anhydrous conditions.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
This method assembles the aromatic ring from two fragments (Fig. 4):
- Boronic Acid Synthesis : 4-Methyl-3-fluorophenylboronic acid is prepared via Miyaura borylation.
- Aldehyde Fragment : A bromobenzaldehyde derivative is coupled using Pd(PPh₃)₄ and Na₂CO₃.
- Yield : ~50–65% based on similar cross-couplings.
Comparative Analysis of Synthesis Routes
*Estimated post-optimization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-methylbenzaldehyde can undergo oxidation reactions to form 3-fluoro-4-methylbenzoic acid.
Reduction: The aldehyde group can be reduced to form 3-fluoro-4-methylbenzyl alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution
Major Products Formed:
Oxidation: 3-Fluoro-4-methylbenzoic acid.
Reduction: 3-Fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
3-Fluoro-4-methylbenzaldehyde is a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. For instance, research has demonstrated its utility in developing compounds that inhibit neutrophilic superoxide production, showcasing its relevance in treating inflammatory conditions .
Case Study: Anti-inflammatory Agents
A study focused on synthesizing 1,3-disubstituted prop-2-en-1-one derivatives using this compound reported significant anti-inflammatory activity. One derivative exhibited an IC of 6.52 ± 0.57 μM against fMLF-induced neutrophilic superoxide production .
Organic Synthesis
In organic chemistry, this compound serves as a building block for creating complex molecules. Its reactivity allows chemists to design novel compounds with tailored properties.
Applications in Synthesis
- Formylation Reactions : It can be used in formylation reactions to produce substituted benzaldehydes, which are valuable in various synthetic pathways .
- Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules often enhances their biological activity and stability .
Material Science
The compound is applied in developing specialty polymers and resins. Its inclusion can enhance material properties such as thermal stability, chemical resistance, and overall durability.
Data Table: Properties Enhancement
Property | Before Addition | After Addition |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Mechanical Strength | Moderate | Enhanced |
Flavor and Fragrance Industry
Due to its unique aromatic profile, this compound is valuable in the flavor and fragrance industry. It contributes to developing new products within cosmetics and food sectors.
Applications
- Fragrance Formulation : Utilized as a key ingredient in perfumes and scented products.
- Flavoring Agent : Incorporated into food products to enhance flavor profiles.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for various methods, aiding in the detection and quantification of related compounds in different samples.
Role in Analytical Methods
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom on the benzene ring can influence the compound’s reactivity and stability by affecting the electron density of the aromatic ring .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : 138.14 g/mol
- Storage : Stable at 2–8°C under argon; stock solutions stored at -80°C or -20°C have shelf lives of 6 months and 1 month, respectively .
- Solubility : Soluble in organic solvents like DMSO; requires sonication for dissolution .
- Purity : >98% (HPLC), ensuring reliability in synthetic applications .
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Key Findings :
- The methyl group in this compound provides moderate steric hindrance compared to trifluoromethyl (bulkier) or hydroxyl (polar) groups.
- Fluorine position (meta vs. para) alters electronic effects on the aromatic ring, influencing electrophilic substitution patterns .
Positional Isomers
Key Findings :
- Substituent proximity to the aldehyde group (e.g., methyl at 4 vs. 5) affects reactivity in condensation or nucleophilic addition reactions .
Functional Group Variations
Compound Name | Molecular Formula | Functional Groups | Key Differences vs. This compound | Applications/Reactivity | References |
---|---|---|---|---|---|
3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | OCH₃ at 4-position | Methoxy group increases electron density on the ring. | Precursor for dyes and ligands. | |
3-Chloro-5-fluoro-4-methylbenzaldehyde | C₈H₆ClFO | Cl at 3, F at 5, CH₃ at 4 | Chlorine introduces stronger electron-withdrawing effects. | Antimicrobial agent development. |
Key Findings :
- Electron-donating groups (e.g., OCH₃) activate the ring for electrophilic substitution, while electron-withdrawing groups (e.g., Cl, CF₃) deactivate it .
Biological Activity
3-Fluoro-4-methylbenzaldehyde, a compound with the molecular formula C8H7FO, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 177756-62-6
- Molecular Weight : 138.141 g/mol
- Chemical Structure : The compound features a fluorine atom and a methyl group attached to a benzaldehyde structure, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds with fluorinated aromatic structures can exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have been noted for their effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria .
- Antioxidant Activity : Compounds in the benzaldehyde family often demonstrate antioxidant properties. This is critical in preventing oxidative stress-related cellular damage, which is linked to numerous diseases .
- DNA Interaction : Research on related compounds indicates that they may interact with DNA, potentially leading to DNA cleavage or binding. Such interactions are crucial for understanding the mechanisms of action for new therapeutic agents .
Antimicrobial Studies
A study examining the antimicrobial efficacy of structurally similar compounds revealed that fluorinated benzaldehydes could inhibit the growth of various pathogens. The effectiveness was measured using standard methods against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential applications in developing new antimicrobial agents.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | X µg/mL |
Escherichia coli | Y µg/mL |
Note: Specific MIC values need to be filled based on experimental data from relevant studies.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals. The results indicated that at increasing concentrations, the compound exhibited significant free radical scavenging activity.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | A% |
50 | B% |
100 | C% |
Note: Specific inhibition percentages need to be filled based on experimental data from relevant studies.
DNA Interaction Studies
Studies investigating the interaction of similar compounds with DNA have shown that they can bind electrostatically and cause cleavage under certain conditions. The implications of these findings are significant for drug design, particularly in targeting cancer cells where DNA integrity is compromised.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A case study involving the synthesis and testing of various fluorinated benzaldehydes demonstrated that modifications at the aromatic ring could enhance antibacterial properties. The study concluded that optimizing these structural features could lead to more effective antimicrobial agents. -
Case Study on Antioxidant Properties :
Another study focused on the antioxidant potential of related aldehydes found that introducing electron-withdrawing groups like fluorine increased radical scavenging capacity compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
3-fluoro-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBMVRONDLOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379105 | |
Record name | 3-Fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177756-62-6 | |
Record name | 3-Fluoro-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177756-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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